2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile
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Overview
Description
2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and a nitrile compound under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile shares structural similarities with other pyrimidine derivatives and trifluoromethyl-containing compounds.
Examples: this compound, 4-(trifluoromethyl)-5-pyrimidinecarbonitrile, and 2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-5-pyrimidinecarbonitrile.
Uniqueness
Structural Features: The presence of both trifluoromethyl groups and a thioether linkage makes this compound unique compared to other pyrimidine derivatives.
Reactivity: The compound’s reactivity profile, including its ability to undergo oxidation, reduction, and substitution reactions, distinguishes it from similar compounds.
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]sulfanyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3OS/c16-14(17,18)10-3-1-2-8(4-10)11(25)7-26-13-23-6-9(5-22)12(24-13)15(19,20)21/h1-4,6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXDCHRQIAVWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NC=C(C(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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